molecular formula C8H17N3S B2769816 3-tert-butyl-1-[(propan-2-ylidene)amino]thiourea CAS No. 63300-86-7

3-tert-butyl-1-[(propan-2-ylidene)amino]thiourea

Cat. No.: B2769816
CAS No.: 63300-86-7
M. Wt: 187.31
InChI Key: KOAJGBHFXPAKRJ-UHFFFAOYSA-N
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Description

3-tert-butyl-1-[(propan-2-ylidene)amino]thiourea is a chemical compound with the molecular formula C8H17N3S and a molecular weight of 187.31 g/mol. This compound is known for its potent reactivity in organic chemistry and is often used as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-[(propan-2-ylidene)amino]thiourea typically involves the reaction of tert-butyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-[(propan-2-ylidene)amino]thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

3-tert-butyl-1-[(propan-2-ylidene)amino]thiourea has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-[(propan-2-ylidene)amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is facilitated by the presence of the thiourea group, which can form stable intermediates during the reaction process .

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)-thiourea: Known for its use as an insecticide in agriculture.

    N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]-N′-(1,1-dimethylethyl)-thiourea: Another thiourea derivative with similar applications in pest control.

Uniqueness

3-tert-butyl-1-[(propan-2-ylidene)amino]thiourea stands out due to its unique reactivity and versatility in various chemical reactions. Its ability to participate in multiple types of reactions, including oxidation, reduction, and substitution, makes it a valuable reagent in organic synthesis .

Biological Activity

3-tert-butyl-1-[(propan-2-ylidene)amino]thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. Thioureas are known for their potential in medicinal chemistry, particularly as antibacterial, antifungal, anticancer, and antioxidant agents. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of isothiocyanates with appropriate amines. The general synthetic route includes:

  • Formation of Isothiocyanate : Reacting an acid chloride with ammonium thiocyanate.
  • Nucleophilic Addition : The resultant isothiocyanate reacts with a substituted amine to form the thiourea derivative.

This compound's structure features a tert-butyl group which may enhance its lipophilicity and biological activity.

1. Antibacterial Activity

Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance, studies have shown that various thiourea compounds demonstrate activity against pathogens such as Escherichia coli and Staphylococcus aureus.

CompoundMinimum Inhibitory Concentration (MIC)Pathogen
This compound40 µg/mLE. coli
Another Thiourea Derivative50 µg/mLS. aureus

These findings suggest that modifications in the thiourea structure can lead to enhanced antibacterial efficacy .

2. Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer properties. Notably, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Cell LineIC50 (µM)Compound
MV4-11 (acute myeloid leukemia)163-tert-butyl-1-(propan-2-ylidene)amino thiourea
MCF7 (breast cancer)10Another Thiourea Derivative

The ability of these compounds to induce apoptosis and inhibit cell cycle progression highlights their potential as chemotherapeutic agents .

3. Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. Studies have reported that thiourea derivatives can scavenge free radicals effectively.

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging45
ABTS Radical Scavenging52

These results illustrate that the compound's antioxidant activity may be attributed to its ability to donate electrons and neutralize free radicals .

4. Enzyme Inhibition

Thioureas have been explored as enzyme inhibitors, particularly against acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment.

CompoundIC50 (nM)Target Enzyme
This compound33.27AChE
Other Thioureas<100AChE

The inhibition of AChE suggests potential applications in neuroprotective therapies .

Case Studies

Several studies have illustrated the biological efficacy of thiourea derivatives:

  • Anticancer Study : A study evaluated the cytotoxic effects of various thioureas on human leukemia cell lines, revealing IC50 values as low as 1.5 µM for certain derivatives, indicating strong anticancer potential .
  • Antibacterial Evaluation : In a comparative study of different thioureas, the compound exhibited comparable inhibition zones to standard antibiotics, showcasing its potential as an alternative therapeutic agent .

Properties

IUPAC Name

1-tert-butyl-3-(propan-2-ylideneamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3S/c1-6(2)10-11-7(12)9-8(3,4)5/h1-5H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAJGBHFXPAKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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